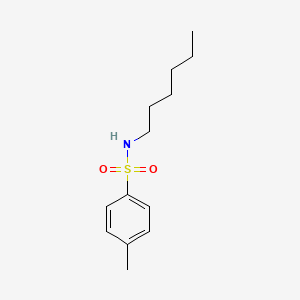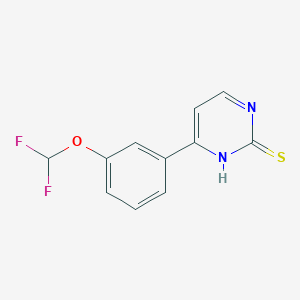![molecular formula C21H20N2O7S B10948376 5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B10948376.png)
5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-2-FURAMIDE is a complex organic compound that features a benzodioxole moiety, a furan ring, and an ethylamino sulfonyl phenyl group
Preparation Methods
The synthesis of 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-2-FURAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and furan intermediates. The benzodioxole moiety can be synthesized from catechol and disubstituted halomethanes . The furan ring is often introduced through cyclization reactions involving appropriate precursors. The final step involves coupling the benzodioxole and furan intermediates with the ethylamino sulfonyl phenyl group under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-2-FURAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-2-FURAMIDE involves its interaction with microtubules, leading to the disruption of microtubule assembly. This disruption causes mitotic blockade and induces apoptosis in cancer cells. The compound targets tubulin, a key protein in microtubule formation, and modulates its polymerization .
Comparison with Similar Compounds
Similar compounds include other benzodioxole derivatives and furan-based molecules. For example:
1,3-Benzodioxole: A simpler structure that serves as a precursor for more complex molecules.
3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID: Another benzodioxole derivative with different functional groups.
5-[(1,3-benzodioxol-5-yloxy)methyl]-N-cycloheptyl-2-furamide: A structurally similar compound with a cycloheptyl group instead of the ethylamino sulfonyl phenyl group.
Properties
Molecular Formula |
C21H20N2O7S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yloxymethyl)-N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O7S/c1-2-22-31(25,26)17-7-3-14(4-8-17)23-21(24)19-10-6-16(30-19)12-27-15-5-9-18-20(11-15)29-13-28-18/h3-11,22H,2,12-13H2,1H3,(H,23,24) |
InChI Key |
AGXNQHADGIIADX-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dichlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10948300.png)
![5-(5-Ethylthiophen-2-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10948306.png)
![2,4-Dichlorophenyl {[5-(9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether](/img/structure/B10948313.png)
![13-(difluoromethyl)-4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10948318.png)
![ethyl 2-{[({(4E)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10948323.png)
![ethyl {[(4E)-1-cyclohexyl-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate](/img/structure/B10948325.png)
![1-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]-5-(2,3,5,6-tetrafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10948327.png)


![2-amino-4-{3-[(4-chloro-2-methylphenoxy)methyl]-2,5-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10948340.png)
![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(4-fluorophenyl)benzamide](/img/structure/B10948349.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B10948363.png)
![1-ethyl-N,N-dimethyl-4-[({3-[(naphthalen-1-yloxy)methyl]phenyl}carbonyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B10948368.png)
![N'-[(E)-(3-methylthiophen-2-yl)methylidene]-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanehydrazide](/img/structure/B10948375.png)
